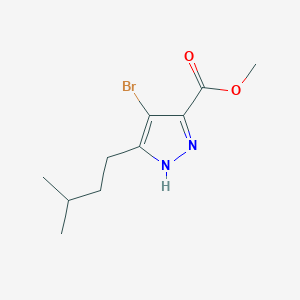![molecular formula C18H22N2OS B2965740 N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline CAS No. 1396761-94-6](/img/structure/B2965740.png)
N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline is a complex organic compound that features a thiophene ring, a piperidine ring, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the final coupling with the aniline moiety. Common synthetic routes include:
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Coupling with Aniline Moiety: The final step involves coupling the thiophene and piperidine intermediates with aniline under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Gewald reaction and hydrogenation steps, and employing automated systems for the coupling reactions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution Reagents: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, halogenated anilines.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Tiquizium Bromide: Contains a piperidine ring and is used as an antispasmodic.
Dorzolamide: Contains a thiophene ring and is used as a carbonic anhydrase inhibitor for treating glaucoma.
Uniqueness
N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline is unique due to its combination of a thiophene ring, a piperidine ring, and an aniline moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-19(2)17-5-3-4-15(12-17)18(21)20-9-6-14(7-10-20)16-8-11-22-13-16/h3-5,8,11-14H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFKNDGGIKWJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chlorophenyl)-4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2965658.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2965662.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2965665.png)
![N-(4-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2965666.png)




![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2965674.png)



